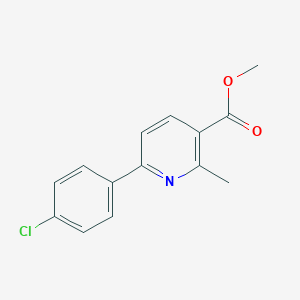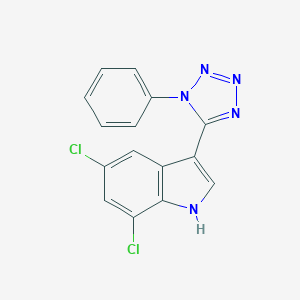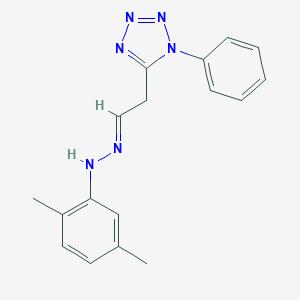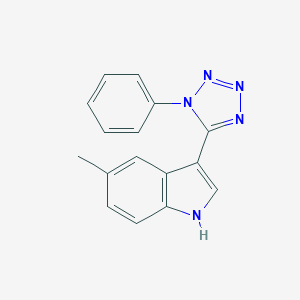
3-Pyridinecarboxylic acid, 6-(4-chlorophenyl)-2-methyl-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Pyridinecarboxylic acid, 6-(4-chlorophenyl)-2-methyl-, methyl ester is an organic compound that belongs to the class of pyridinecarboxylic acids. This compound is characterized by the presence of a pyridine ring substituted with a carboxylic acid group, a 4-chlorophenyl group, and a methyl ester group. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarboxylic acid, 6-(4-chlorophenyl)-2-methyl-, methyl ester typically involves the esterification of 3-Pyridinecarboxylic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
3-Pyridinecarboxylic acid, 6-(4-chlorophenyl)-2-methyl-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products
Oxidation: 3-Pyridinecarboxylic acid, 6-(4-chlorophenyl)-2-methyl-.
Reduction: 3-Pyridinecarboxylic acid, 6-(4-chlorophenyl)-2-methyl-, methyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-Pyridinecarboxylic acid, 6-(4-chlorophenyl)-2-methyl-, methyl ester is used in a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mécanisme D'action
The mechanism of action of 3-Pyridinecarboxylic acid, 6-(4-chlorophenyl)-2-methyl-, methyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and modulating various biochemical pathways. The presence of the chlorophenyl group enhances its binding affinity and specificity towards certain targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Picolinic acid (2-Pyridinecarboxylic acid): Similar structure but lacks the chlorophenyl and methyl ester groups.
Nicotinic acid (3-Pyridinecarboxylic acid): Similar structure but lacks the chlorophenyl and methyl ester groups.
Isonicotinic acid (4-Pyridinecarboxylic acid): Similar structure but lacks the chlorophenyl and methyl ester groups.
Uniqueness
3-Pyridinecarboxylic acid, 6-(4-chlorophenyl)-2-methyl-, methyl ester is unique due to the presence of the 4-chlorophenyl and methyl ester groups, which confer distinct chemical properties and biological activities. These substitutions enhance its reactivity and binding affinity, making it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C14H12ClNO2 |
|---|---|
Poids moléculaire |
261.7g/mol |
Nom IUPAC |
methyl 6-(4-chlorophenyl)-2-methylpyridine-3-carboxylate |
InChI |
InChI=1S/C14H12ClNO2/c1-9-12(14(17)18-2)7-8-13(16-9)10-3-5-11(15)6-4-10/h3-8H,1-2H3 |
Clé InChI |
OOEFUVBZCSVRNB-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=N1)C2=CC=C(C=C2)Cl)C(=O)OC |
SMILES canonique |
CC1=C(C=CC(=N1)C2=CC=C(C=C2)Cl)C(=O)OC |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-[5-(2,4-difluorophenyl)-1H-pyrazol-4-yl]-1-(4-methylphenyl)-1H-tetraazole](/img/structure/B503247.png)

![1-(4-chlorophenyl)-5-[1-(4-chlorophenyl)-1H-pyrazol-4-yl]-1H-tetraazole](/img/structure/B503250.png)
![1,7,7-trimethyl-3-{[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]methylene}bicyclo[2.2.1]heptan-2-one](/img/structure/B503251.png)
![1,7,7-Trimethyl-3-[(2-pyrimidinylsulfanyl)methylene]bicyclo[2.2.1]heptan-2-one](/img/structure/B503252.png)
![5-(4-Chlorophenyl)-2-cyano-5-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-2,4-pentadienamide](/img/structure/B503253.png)
![5-chloro-3-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-1H-indole](/img/structure/B503254.png)
![4-(2,4-difluorophenyl)-5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-2-pyrimidinylamine](/img/structure/B503255.png)
![5-[5-(3-fluorophenyl)-1H-pyrazol-4-yl]-1-phenyl-1H-tetraazole](/img/structure/B503258.png)
![1-{2-[1-(4-fluorophenyl)-1H-tetraazol-5-yl]vinyl}-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B503262.png)
![5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-4-(2-fluorophenyl)-2-pyrimidinamine](/img/structure/B503265.png)
![5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-4-(3-fluorophenyl)-2-pyrimidinamine](/img/structure/B503267.png)
